[4-(4-Fluorophenyl)piperazin-1-yl][1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone
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Overview
Description
[4-(4-Fluorophenyl)piperazin-1-yl][1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, piperazine, quinoxaline, and piperidine moieties, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Fluorophenyl)piperazin-1-yl][1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as 4-fluorophenylpiperazine and 3-propoxyquinoxaline. These intermediates are then coupled using appropriate reagents and catalysts under controlled conditions to form the final compound. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Fluorophenyl)piperazin-1-yl][1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce piperidine-based compounds.
Scientific Research Applications
[4-(4-Fluorophenyl)piperazin-1-yl][1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl][1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler analog with similar structural features but lacking the quinoxaline and piperidine moieties.
Disilane-bridged architectures: Compounds with unique electronic structures and photophysical properties.
Ethyl acetoacetate: A compound with keto-enol tautomerism and nucleophilic substitution properties.
Uniqueness
[4-(4-Fluorophenyl)piperazin-1-yl][1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone stands out due to its combination of fluorophenyl, piperazine, quinoxaline, and piperidine groups, which confer unique chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C27H32FN5O2 |
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Molecular Weight |
477.6 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C27H32FN5O2/c1-2-18-35-26-25(29-23-7-3-4-8-24(23)30-26)33-13-5-6-20(19-33)27(34)32-16-14-31(15-17-32)22-11-9-21(28)10-12-22/h3-4,7-12,20H,2,5-6,13-19H2,1H3 |
InChI Key |
WRJMIOPEDFNTAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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